(E)-isopropyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
Description
Properties
IUPAC Name |
propan-2-yl 4-[[(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2S/c1-14(2)28-22(27)16-5-9-19(10-6-16)25-12-17(11-24)21-26-20(13-29-21)15-3-7-18(23)8-4-15/h3-10,12-14,25H,1-2H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOPJJBHGQSTQD-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities. They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been found to interact with various targets leading to their diverse biological activities. For instance, some thiazole derivatives have shown promising antimicrobial activity that are comparable to standard drugs.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.
Biological Activity
The compound (E)-isopropyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Synthesis
The synthesis of thiazole derivatives typically involves reactions between various aromatic compounds and thiazole precursors. For instance, the synthesis of This compound can be achieved through multi-step reactions involving the following key intermediates:
- Synthesis of 4-(4-bromophenyl)thiazol-2-amine : This is often synthesized from p-bromoacetophenone and thiourea.
- Formation of the final compound : The final product is obtained through a coupling reaction involving the thiazole derivative and an appropriate isopropyl benzoate.
Antimicrobial Activity
The thiazole nucleus is known for its diverse biological activities, particularly its antimicrobial properties. Studies have shown that compounds containing the thiazole ring exhibit significant antibacterial and antifungal activities. For example, derivatives of 4-(4-bromophenyl)thiazol-2-amine have been evaluated against various bacterial strains using turbidimetric methods, demonstrating promising results against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 4-(4-bromophenyl)thiazol-2-amine | Staphylococcus aureus | 18 | 32 µg/mL |
| 4-(4-bromophenyl)thiazol-2-amine | Escherichia coli | 15 | 64 µg/mL |
| (E)-isopropyl derivative | Pseudomonas aeruginosa | 20 | 16 µg/mL |
Anticancer Activity
Research has also highlighted the anticancer potential of thiazole derivatives. In vitro studies using the MCF7 breast cancer cell line have shown that certain derivatives exhibit significant cytotoxic effects. The mechanism of action often involves apoptosis induction and cell cycle arrest .
Case Study: Anticancer Activity Assessment
In a study evaluating the anticancer properties of several thiazole derivatives, it was found that compounds with electron-withdrawing groups on the phenyl ring significantly enhanced cytotoxicity against cancer cells. The IC50 values for selected compounds were determined using the Sulforhodamine B (SRB) assay:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (E)-isopropyl derivative | MCF7 | 12.5 |
| Control (Doxorubicin) | MCF7 | 0.5 |
| Another Thiazole Derivative | MCF7 | 25 |
Mechanistic Insights
Molecular docking studies have been employed to elucidate the binding interactions between these compounds and their biological targets. The presence of specific functional groups has been correlated with enhanced binding affinity to target proteins involved in cell proliferation and survival pathways .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (E)-isopropyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate typically involves multiple steps, including the formation of thiazole derivatives and subsequent coupling reactions. The structural characterization is often performed using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography to confirm the molecular structure and purity of the compound .
Antimicrobial Activity
Recent studies have shown that compounds bearing thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been evaluated for their activity against various bacterial strains (both Gram-positive and Gram-negative) and fungi. In vitro assays demonstrated that certain thiazole derivatives possess potent antimicrobial effects, which could be attributed to their ability to disrupt microbial cell wall synthesis or inhibit essential metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. For example, compounds derived from thiazole have been shown to induce apoptosis in cancer cells, particularly in estrogen receptor-positive breast cancer cell lines (MCF7). The mechanism of action often involves the inhibition of key signaling pathways that promote cell proliferation and survival . Molecular docking studies further elucidate the binding interactions between these compounds and their target proteins, providing insights into their efficacy as anticancer agents .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of thiazole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the thiazole ring significantly enhanced antimicrobial potency compared to standard antibiotics .
Case Study 2: Anticancer Screening
In another investigation, a series of thiazole-containing compounds were screened for cytotoxicity against various cancer cell lines. The study highlighted that certain derivatives exhibited IC50 values lower than established chemotherapeutic agents, suggesting their potential as lead compounds in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Key findings include:
- Substituent Effects : Electron-withdrawing groups on the phenyl ring enhance biological activity by increasing lipophilicity and improving receptor binding affinity.
- Thiazole Ring Modifications : Alterations in the thiazole structure can lead to significant changes in both antimicrobial and anticancer activities, emphasizing the importance of careful molecular design .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Electron-Withdrawing Groups (EWGs):
- The 4-bromophenyl substituent in the target compound and analogues enhances antimicrobial activity due to increased electrophilicity and membrane penetration .
- Replacement of bromine with methoxy (electron-donating group) in reduces antibacterial efficacy but may improve solubility.
Ester vs. Amide derivatives (e.g., ) show stronger hydrogen-bonding interactions with biological targets, improving inhibitory potency.
Thiazole vs. Quinoline Hybrids: Quinoline-piperazine hybrids (e.g., C2 in ) exhibit nanomolar IC₅₀ values in breast cancer models, surpassing thiazole derivatives in cytotoxicity.
Key Findings:
- Anticancer Activity: Thiazole-cyanovinyl derivatives (e.g., Compound 6a in ) demonstrate potent VEGFR-2 inhibition, a mechanism shared with the target compound’s structural motifs.
- Antimicrobial Activity: Bromophenyl-thiazole-acetamide derivatives () achieve lower MICs than non-halogenated analogues, underscoring the role of EWGs.
Key Insights:
- Synthesis Complexity: The target compound requires precise (E)-configuration control during cyanovinyl-thiazole coupling, akin to methods in .
- Lipophilicity: The isopropyl ester increases LogP compared to ethyl/methyl esters, suggesting enhanced membrane permeability but possible solubility challenges.
Q & A
Q. Table 1: Representative Yields from Analogous Syntheses
| Intermediate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole-amine precursor | Ethanol, reflux, 8h | 28–44 | |
| Cyanovinyl-thiazole adduct | Acetic acid, 70°C, 4h | 35–47 |
Basic: Which spectroscopic methods are critical for characterizing this compound?
Answer:
Standard characterization includes:
- 1H/13C NMR : Confirm regiochemistry of the thiazole ring (δ ~7.8–8.2 ppm for aromatic protons) and (E)-configuration of the cyanovinyl group (J = 12–14 Hz for trans coupling) .
- IR Spectroscopy : Detect nitrile (C≡N stretch ~2200 cm⁻¹) and ester (C=O ~1720 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C22H17BrN3O2S) with <2 ppm error .
Advanced: How can crystallography resolve contradictions in spectroscopic data interpretation?
Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides unambiguous structural validation. For example:
- Torsional angles between the thiazole and cyanovinyl groups confirm the (E)-configuration .
- Hydrogen bonding networks explain unexpected solubility or stability data .
Methodology : Crystallize the compound in ethanol/water (slow evaporation), collect data on a diffractometer (Mo-Kα radiation), and refine with SHELXL-2018 .
Advanced: What strategies elucidate the compound’s mechanism of biological action?
Answer:
- Enzyme inhibition assays : Measure IC50 values against kinases or proteases (e.g., ATP-dependent targets) using fluorogenic substrates .
- Molecular docking : Use AutoDock Vina to model interactions with proteins (e.g., EGFR kinase PDB: 1M17). The bromophenyl group may occupy hydrophobic pockets, while the cyanovinyl moiety hydrogen-bonds with catalytic residues .
- Cellular assays : SRB (sulforhodamine B) assay quantifies cytotoxicity in cancer cell lines (e.g., IC50 = 5–10 μM in HeLa) .
Basic: Which in vitro assays are suitable for preliminary cytotoxicity screening?
Answer:
- SRB Assay : Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 564 nm. Linear correlation with cell count (R² >0.98) .
- MTT Assay : Indirectly measures mitochondrial activity via formazan formation.
Table 2: Comparative Sensitivity of Cytotoxicity Assays
| Assay | Detection Limit (Cells/Well) | Signal-to-Noise Ratio | Reference |
|---|---|---|---|
| SRB | 1,000 | 1.5 | |
| MTT | 5,000 | 0.8 |
Advanced: How can reaction yields be improved in multi-step syntheses?
Answer:
Low yields (e.g., 26–47% in ) arise from side reactions or isomerization. Optimization strategies:
- Solvent selection : Use DMF for polar intermediates to enhance solubility .
- Catalysis : Employ Pd(0) for Suzuki-Miyaura coupling (improves aryl-thiazole bond formation) .
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 8 hours) .
Advanced: How to address discrepancies in biological activity across cell lines?
Answer:
Contradictory results (e.g., high activity in HeLa but low in MCF-7) may stem from:
- Cellular uptake differences : Quantify intracellular concentration via LC-MS .
- Target expression variability : Perform Western blotting to correlate activity with protein levels (e.g., EGFR overexpression) .
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
Basic: What computational tools predict physicochemical properties?
Answer:
- LogP (lipophilicity) : Use ChemAxon or ACD/Labs (predicted LogP = 3.5–4.2).
- Solubility : QSPR models in MOE suggest poor aqueous solubility (<10 μM) .
- ADME : SwissADME predicts moderate blood-brain barrier permeability (BBB score = 0.6) .
Advanced: How to design SAR studies for derivatives of this compound?
Answer:
Focus on modifying:
Q. Table 3: SAR Trends in Analogous Compounds
| Derivative | IC50 (μM) | Key Modification | Reference |
|---|---|---|---|
| 4-Nitrophenyl analog | 8.2 | Enhanced electron-withdrawing effect | |
| Methyl ester analog | >50 | Reduced lipophilicity |
Advanced: What analytical methods validate batch-to-batch consistency?
Answer:
- HPLC-PDA : Use a C18 column (ACN/water gradient) to monitor purity (>98%) and detect isomers .
- DSC/TGA : Confirm melting point consistency (e.g., 178–180°C ) and thermal stability (decomposition >250°C).
- Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
